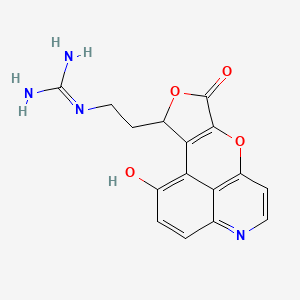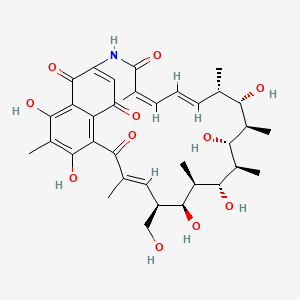
Ethyl 3,3,4-trimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,4-trimethylpentanoate is a carboxylic ester obtained by the formal condensation of the carboy group of 3,3,4-trimethylpentanoic acid with ethanol. It has a role as a metabolite.
Scientific Research Applications
1. Chemical Synthesis and Reactivity
Ethyl 3,3,4-trimethylpentanoate has been utilized in various chemical syntheses and studies of chemical reactivity. For instance, its use in the stereoselective radical-radical disproportionation highlights its role in coupling reactions and disproportionation processes involving radicals α to the carbonyl group (Porter & Rosenstein, 1993). Additionally, it serves as a precursor in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, indicating its potential in the creation of proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
2. Role in Polymerization Processes
In polymer science, this compound is involved in the cleavage and polymerization processes. For example, its cleavage with sodium tert-butoxide into simpler esters plays a role in the polymerization of methyl methacrylate, highlighting its significance in the reactivation of the pseudoterminated propagation centre in methacrylate polymerization (Lochmann & Trekoval, 1981).
3. Applications in Biochemistry
This compound is also significant in biochemistry. For instance, its derivatives are used in the stereospecific formation of 1,2-dioxetanes, showcasing its relevance in biochemical reactions involving singlet oxygen (Bartlett & Schaap, 1970). The compound's involvement in the enantioselective reduction with whole-cell biocatalysts, leading to the creation of sec-alcohol, further illustrates its utility in biocatalytic synthesis processes (Żądło et al., 2016).
4. Energy and Fuel Applications
Furthermore, this compound is relevant in the field of energy and fuels. For instance, its derivatives, such as ethyl valerate, have been studied as potential components in biofuels. Research on the laminar flame structure of ethyl pentanoate at varying pressures contributes to the understanding of its combustion chemistry, essential for developing high-performance, environmentally friendly combustion devices fueled with biofuels (Dmitriev et al., 2021).
Properties
| 80246-74-8 | |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 3,3,4-trimethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-6-12-9(11)7-10(4,5)8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
SVZSYBFQSHHBQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(C)C(C)C |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



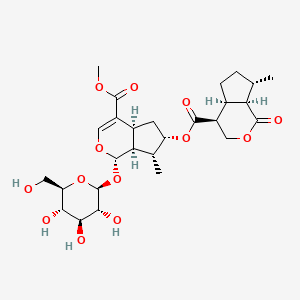
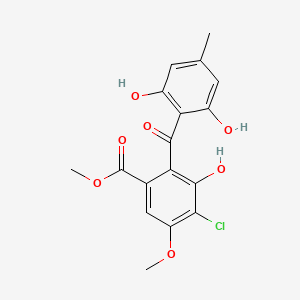
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
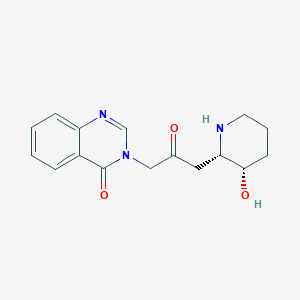
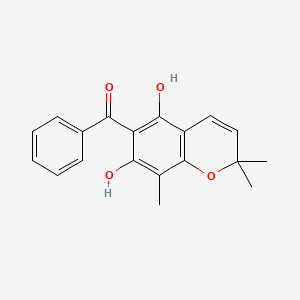
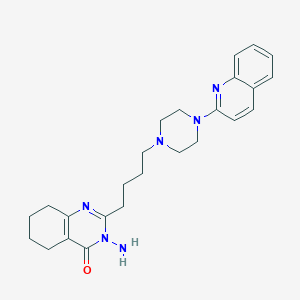
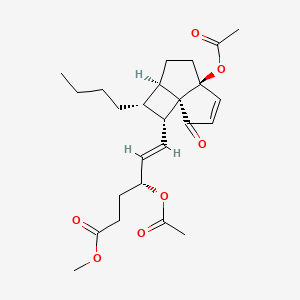


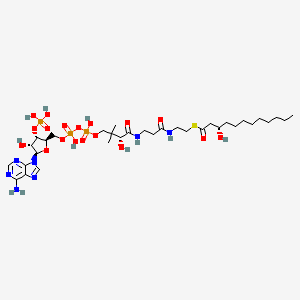
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
